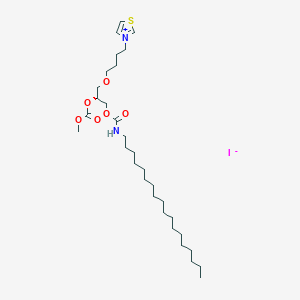

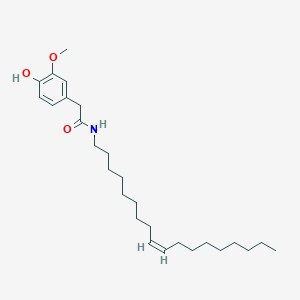

N-oleylhomovanillamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of NE-28345 involves the reaction of oleylamine with homovanillic acid. The reaction typically occurs under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

NE-28345 undergoes various chemical reactions, including:

Oxidation: NE-28345 can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine.

Scientific Research Applications

NE-28345 has been extensively studied for its anti-inflammatory properties. It has shown significant activity in reducing edema and leukocyte migration in various animal models. Additionally, it has been found to block human platelet aggregation induced by arachidonate or platelet-activating factor (PAF), making it a potential candidate for treating inflammatory diseases .

In the field of medicine, NE-28345 has been explored for its potential use in treating conditions such as arthritis and other inflammatory disorders. Its unique mechanism of action, which does not involve the suppression of arachidonic acid metabolism, sets it apart from conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

NE-28345 exerts its effects through multiple pathways. It inhibits leukocyte migration and reduces edema without suppressing prostanoid synthesis. It also blocks platelet aggregation induced by arachidonate or PAF but does not inhibit mammalian cyclooxygenase or thromboxane synthetase. This unique mechanism of action suggests that NE-28345 acts through additional pathways beyond those targeted by conventional NSAIDs .

Comparison with Similar Compounds

NE-28345 is similar to other capsaicin analogs such as N-vanillyloleamide (NE-19550). Both compounds exhibit anti-inflammatory properties, but NE-28345 has shown greater potency and efficacy in certain assays. Unlike conventional NSAIDs, NE-28345 does not inhibit the synthesis of leukotriene B4 (LTB4) or 15-hydroxyeicosatetraenoic acid (15-HETE), making it a unique candidate for anti-inflammatory therapy .

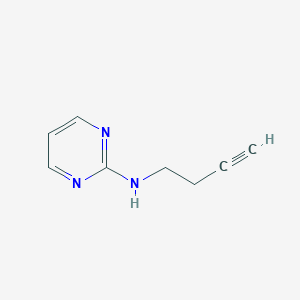

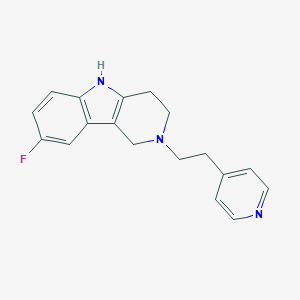

Similar compounds include:

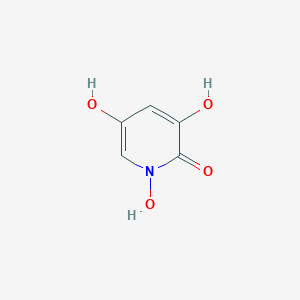

- N-vanillyloleamide (NE-19550)

- Capsaicin

- Olvanil

NE-28345’s unique properties and mechanisms of action make it a promising compound for further research and potential therapeutic applications.

Properties

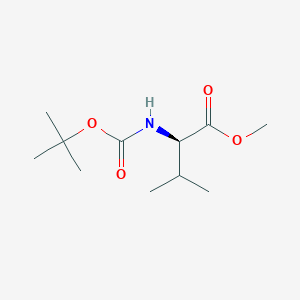

CAS No. |

107512-56-1 |

|---|---|

Molecular Formula |

C27H45NO3 |

Molecular Weight |

431.7 g/mol |

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-N-[(Z)-octadec-9-enyl]acetamide |

InChI |

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-27(30)23-24-19-20-25(29)26(22-24)31-2/h10-11,19-20,22,29H,3-9,12-18,21,23H2,1-2H3,(H,28,30)/b11-10- |

InChI Key |

PCZMUTQYZKAXBW-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |

Synonyms |

N-oleylhomovanillamide N-oleylhomovanillamide, (E)-isomer NE 28345 NE-28345 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)](/img/structure/B35504.png)